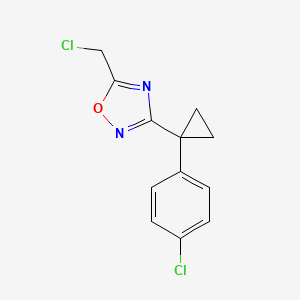

米氮平 N-葡糖醛酸苷(非对映异构体混合物)含有 >80% 未知无机物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrahydro-2-benzazepines, including derivatives similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been achieved through various synthetic strategies. One approach involved the Heck reaction and subsequent Stetter reaction leading to ketone formation, which was then diastereoselectively reduced to form like-configured alcohols. These alcohols underwent alkylation and reductive cyclization to provide like- and unlike-configured 2-benzazepines, facilitating the introduction of various substituents at the N-atom (Hasebein et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been analyzed, revealing that azepine rings adopt chair conformations. Compounds are linked by a combination of N-H...O and O-H...N hydrogen bonds into chains, further linked into sheets by C-H...π(arene) hydrogen bonds. This observation underscores the significant role of intermolecular interactions in determining the crystal structure and properties of these compounds (Acosta et al., 2009).

Chemical Reactions and Properties

Tetrahydro-2-benzazepines undergo various chemical reactions including nitration, bromination, allylation, acetylation, formylation, and oxidation. These reactions are crucial for the functionalization and modification of the benzazepine core, offering pathways to diversify the chemical and pharmacological properties of these compounds (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of benzazepine derivatives are significantly influenced by their molecular structure and the nature of substituents. These properties are critical for determining the compound's stability, formulation potential, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for understanding the pharmacological potential of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. For example, the introduction of various substituents at the N-atom of benzazepines has been shown to influence their affinity for biological targets, highlighting the importance of chemical modifications in tailoring biological activity (Hasebein et al., 2014).

科学研究应用

手性和药代动力学

研究米氮平的手性,包括其代谢物,如 N-去甲基米氮平和 8-羟基米氮平,对于了解其药代动力学和治疗效果至关重要。为立体选择性分析患者血浆中的这些化合物而开发的液相色谱-质谱 (LC-MS) 方法为个性化医疗铺平了道路,因为它允许监测药物代谢并优化与 CYP2D6 抑制剂合用的患者的剂量 (Paus 等人,2004 年)。

不同人群中的代谢途径

对日本精神病患者中米氮平的葡萄糖醛酸苷化以及其羟基化代谢物进行的研究突出了葡萄糖醛酸苷化途径的重要性。这项研究发现米氮平葡萄糖醛酸苷和 8-羟基米氮平葡萄糖醛酸苷的血浆浓度存在显着差异,这表明葡萄糖醛酸苷化在不同人群中米氮平的代谢中起着重要作用 (篠崎等人,2018 年)。

对睡眠结构的影响

关于米氮平对睡眠结构的急性影响的研究提供了对其改善睡眠质量和效率的潜力的见解,尤其是在患有重度抑郁症的患者中。这项研究强调了米氮平在改变睡眠模式中的重要性,这对于了解其超越抗抑郁作用的治疗益处至关重要 (Winokur 等人,2000 年)。

超越抑郁症的药理作用

对米氮平更广泛的药理应用的探索揭示了其在治疗各种疾病中的潜力。例如,其免疫调节和血清素能系统效应表明其在抑制肿瘤生长中的效用,为癌症治疗研究提供了一条新途径 (Fang 等人,2012 年)。

在神经精神疾病和其他疾病中的治疗潜力

研究还强调了米氮平超越传统抗抑郁药使用的治疗潜力,包括其在治疗与癌症化疗相关的恶心和失眠中的作用。这突出了该药物多功能的药效学特征及其在肿瘤学支持治疗中的潜在应用 (Kast, 2001)。

未来方向

Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .

属性

CAS 编号 |

1080533-15-8 |

|---|---|

产品名称 |

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent |

分子式 |

C₂₃H₂₈N₃O₆ |

分子量 |

442.48 |

同义词 |

2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)

![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)

![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)